molecular formula C23H21N3O B2874216 2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-92-6

2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2874216
CAS No.: 887884-92-6
M. Wt: 355.441
InChI Key: LMPDCOVHMZJHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene moiety, a piperidine ring, and a benzodiazole structure

Scientific Research Applications

2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety and hazards of similar compounds would depend on their specific chemical structure and properties. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

The future directions in the field of benzimidazole derivatives often involve the design, synthesis, and structure-activity relationships of these compounds for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with o-phenylenediamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various hydro derivatives .

Comparison with Similar Compounds

Similar Compounds

  • **1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one

Uniqueness

2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its naphthalene moiety, piperidine ring, and benzodiazole structure contribute to its versatility and potential for diverse applications .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-23(19-9-5-7-16-6-1-2-8-18(16)19)26-14-12-17(13-15-26)22-24-20-10-3-4-11-21(20)25-22/h1-11,17H,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPDCOVHMZJHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.